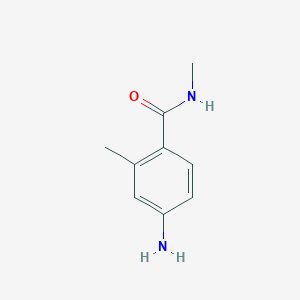

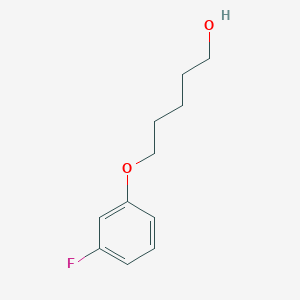

![molecular formula C8H7NO5S2 B1399129 2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylicacid, 4-hydroxy-2-methyl-, 1,1-dioxide CAS No. 868393-66-2](/img/structure/B1399129.png)

2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylicacid, 4-hydroxy-2-methyl-, 1,1-dioxide

Vue d'ensemble

Description

This compound is also known as 6-Chloro-4-hydroxy-2-methyl-2H-thieno [2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide . It has a molecular formula of C9H8ClNO5S2 . It is an intermediate in the production of Lornoxicam, an analgesic and anti-inflammatory agent .

Synthesis Analysis

The synthesis of this compound involves cyclization of a precursor compound using alkoxy magnesium as an alkaline cyclization agent . The reaction is carried out in an organic solvent at a temperature between 40 and 157 degrees Celsius .Molecular Structure Analysis

The molecular structure of this compound has been investigated using techniques such as thermogravimetric analysis, differential scanning calorimetry, and X-ray diffraction .Chemical Reactions Analysis

This compound is part of a new class of “oxicams” that have pronounced anti-inflammatory and analgesic properties . The synthesis involves various residues on the ring nitrogen and the amide nitrogen .Physical And Chemical Properties Analysis

This compound has a molecular weight of 309.7 g/mol . It is a solid with a pale yellow color . It has a melting point of 198-200°C and a predicted boiling point of 482.3±55.0 °C . It is slightly soluble in dichloromethane, DMSO, and methanol .Applications De Recherche Scientifique

Synthesis and Biological Activity

A study by Zia-ur-Rehman et al. (2009) presented the synthesis of a series of biologically active compounds related to 2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylicacid, focusing on their antibacterial and DPPH radical scavenging activities. This indicates the compound's potential in biomedical research, particularly in antimicrobial and antioxidant applications (Zia-ur-Rehman et al., 2009).

Synthesis and Anti-inflammatory Activity

Binder et al. (1987) described the synthesis of tenoxicam, a derivative of 2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylicacid, and its analogues. These compounds demonstrated significant anti-inflammatory and analgesic properties, suggesting their importance in the development of anti-inflammatory drugs (Binder et al., 1987).

Chemical Transformations and Potential Prodrugs

Kóczián et al. (2005) investigated the chemical transformations of tenoxicam, another derivative, to synthesize potential prodrugs. This research highlights the versatility of 2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylicacid in drug development (Kóczián et al., 2005).

Applications in Ophthalmology

A study by Chen et al. (2000) explored the application of 2H-thieno[3,2-e]- and [2,3-e]-1,2-thiazine-6-sulfonamide 1,1-dioxides, structurally related to 2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylicacid, as ocular hypotensive agents for glaucoma treatment (Chen et al., 2000).

Spectrophotometric Analysis

Al-Tamrah (1998) developed a spectrophotometric method for the determination of tenoxicam, indicating the relevance of 2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylicacid in analytical chemistry (Al-Tamrah, 1998).

Inhibitory Activity Against Breast Cancer Cells

Shan et al. (2011) synthesized derivatives of 2H-benzo[e][1,2]thiazine 1,1-dioxides and assessed their inhibitory activity against MCF-7 breast cancer cells, demonstrating the compound's potential in cancer research (Shan et al., 2011).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .

Mode of Action

It is known that the functional groups attached to the ring structure of similar compounds are responsible for their activity . For instance, a halo group at the 7 and 8 positions of the ring has been found to yield active compounds .

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of biochemical pathways due to their wide range of biological activities .

Pharmacokinetics

The compound’s solubility in dichloromethane, dmso, and methanol suggests that it may have good bioavailability.

Result of Action

Compounds with similar structures have been found to exhibit a wide range of biological activities .

Propriétés

IUPAC Name |

4-hydroxy-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5S2/c1-9-5(8(11)12)6(10)7-4(2-3-15-7)16(9,13)14/h2-3,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHROHFTOKQHJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=C(S1(=O)=O)C=CS2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylicacid, 4-hydroxy-2-methyl-, 1,1-dioxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

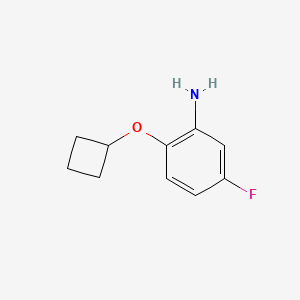

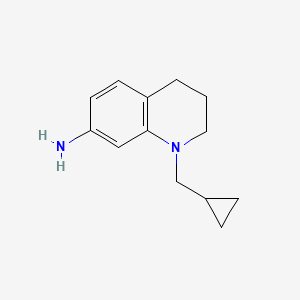

![{1-[(Thiophen-3-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1399047.png)

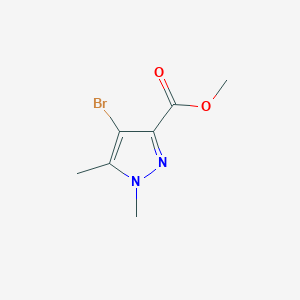

![{1-[(6-Chloropyridin-3-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1399052.png)

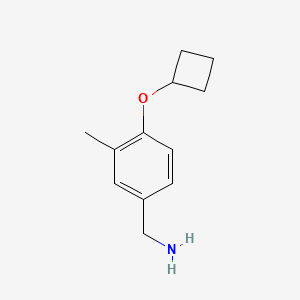

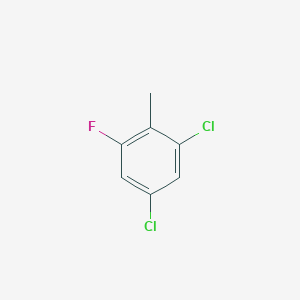

![{1-[(Oxan-4-yl)methyl]piperidin-3-yl}methanol](/img/structure/B1399056.png)

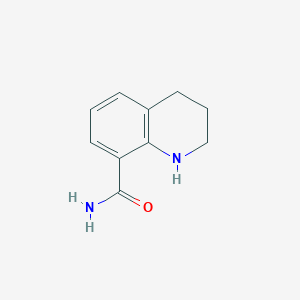

![2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1399057.png)

![Pentanoic acid, 5-[(3-iodobenzoyl)amino]-](/img/structure/B1399059.png)

![[3-[[4-(1,1-Dimethylethoxy)phenoxy]methyl]-3,4-dihydro-2(1H)-isoquinolinyl]-1-naphthalenylmethanone](/img/structure/B1399069.png)